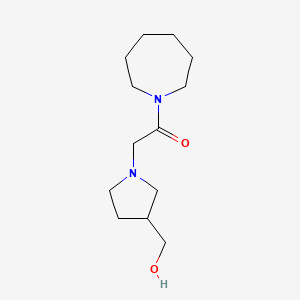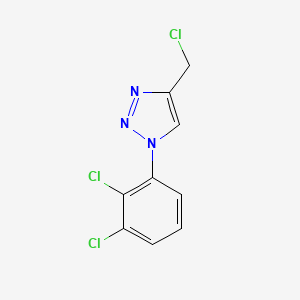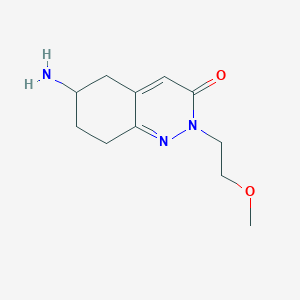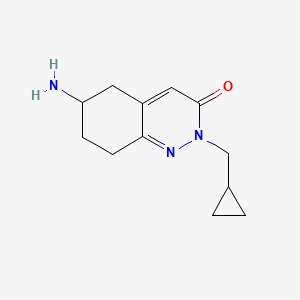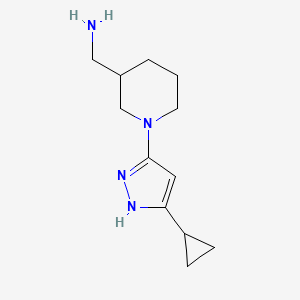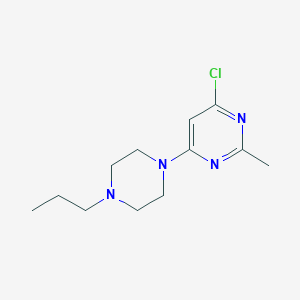
4-氯-2-甲基-6-(4-丙基哌嗪-1-基)嘧啶
描述
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine is a chemical compound characterized by its pyrimidine core structure, which is a heterocyclic aromatic organic compound similar to pyridine and pyrazine This compound features a chlorine atom at the 4-position, a methyl group at the 2-position, and a propylpiperazine moiety at the 6-position
科学研究应用
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to understand the interactions of pyrimidine derivatives with biological systems.
Industry: The compound can be used in the production of materials and chemicals with specific properties.
作用机制
Target of Action
The primary targets of 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This interaction results in significant anti-neuroinflammatory properties .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The downstream effects include reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The molecular and cellular effects of 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine’s action include promising neuroprotective and anti-inflammatory properties . It exhibits these effects by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
生化分析
Biochemical Properties
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that plays a pivotal role in cell cycle regulation . The interaction between 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the phosphorylation of target proteins necessary for cell cycle progression .
Cellular Effects
The effects of 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK2 activity . Additionally, it affects the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth .
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, the compound may also interact with other biomolecules, such as DNA and RNA, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .
Metabolic Pathways
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with propylpiperazine under specific conditions, such as heating in the presence of a base. The chlorine and methyl groups are introduced through subsequent halogenation and methylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
相似化合物的比较
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine is similar to other pyrimidine derivatives, such as 2,4-dichloro-6-(4-methylpiperazin-1-yl)pyrimidine and 4-chloro-6-(4-ethylpiperazin-1-yl)pyrimidine. its unique combination of substituents and structural features distinguishes it from these compounds. The presence of the propyl group on the piperazine ring, for example, may confer different chemical and biological properties compared to other similar compounds.
List of Similar Compounds
2,4-dichloro-6-(4-methylpiperazin-1-yl)pyrimidine
4-chloro-6-(4-ethylpiperazin-1-yl)pyrimidine
4-chloro-2-methyl-6-(4-ethylpiperazin-1-yl)pyrimidine
This comprehensive overview provides a detailed understanding of 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4/c1-3-4-16-5-7-17(8-6-16)12-9-11(13)14-10(2)15-12/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXNQDLWQVTRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


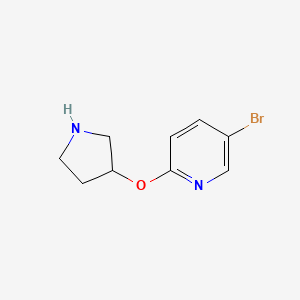
![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488793.png)
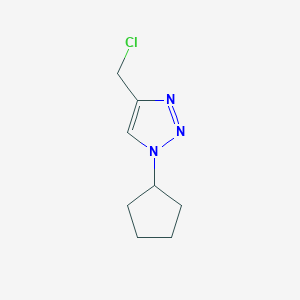
![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B1488799.png)
![{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488800.png)
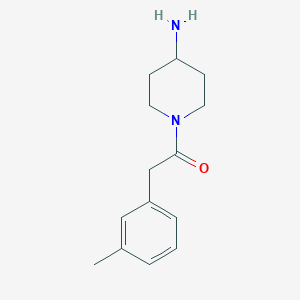
![{1-[(2,5-Difluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488804.png)
